molecular formula C17H14N6O4 B14934782 2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide

2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide

Cat. No.: B14934782
M. Wt: 366.3 g/mol
InChI Key: OQSXGAPHLNHTRL-UHFFFAOYSA-N
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Description

2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-[3-(2-FURYL)-1H-1,2,4-TRIAZOL-5-YL]ACETAMIDE is a complex organic compound that belongs to the class of benzodiazepines and triazoles

Properties

Molecular Formula

C17H14N6O4

Molecular Weight

366.3 g/mol

IUPAC Name

2-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]acetamide

InChI

InChI=1S/C17H14N6O4/c24-13(20-17-21-14(22-23-17)12-6-3-7-27-12)8-11-16(26)18-10-5-2-1-4-9(10)15(25)19-11/h1-7,11H,8H2,(H,18,26)(H,19,25)(H2,20,21,22,23,24)

InChI Key

OQSXGAPHLNHTRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CC(=O)NC3=NNC(=N3)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-[3-(2-FURYL)-1H-1,2,4-TRIAZOL-5-YL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodiazepine core, followed by the introduction of the triazole moiety and the furan ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-[3-(2-FURYL)-1H-1,2,4-TRIAZOL-5-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with unique properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction could yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-[3-(2-FURYL)-1H-1,2,4-TRIAZOL-5-YL]ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-[3-(2-FURYL)-1H-1,2,4-TRIAZOL-5-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile: This compound shares structural similarities with the benzodiazepine and triazole moieties but has different substituents and functional groups.

    1H-1,4-Benzodiazepine-3-acetic acid, 2,3,4,5-tetrahydro-2,5-dioxo-: Another benzodiazepine derivative with a different acetic acid moiety.

Uniqueness

2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-[3-(2-FURYL)-1H-1,2,4-TRIAZOL-5-YL]ACETAMIDE is unique due to its specific combination of benzodiazepine, triazole, and furan rings, which confer distinct chemical and biological properties

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